1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Solubility Salt selection Assay reproducibility

1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS 1431963-38-0) is a synthetic small molecule belonging to the tetrahydro-β-carboline (THβC) class, characterized by a tricyclic pyrido[3,4-b]indole core with a 4-fluorophenyl substituent at position 1 and a methyl group at position 6 of the indole ring, supplied as the hydrochloride salt. The free base form carries CAS 529476-35-5.

Molecular Formula C18H18ClFN2
Molecular Weight 316.8
CAS No. 1431963-38-0
Cat. No. B3047677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
CAS1431963-38-0
Molecular FormulaC18H18ClFN2
Molecular Weight316.8
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C18H17FN2.ClH/c1-11-2-7-16-15(10-11)14-8-9-20-17(18(14)21-16)12-3-5-13(19)6-4-12;/h2-7,10,17,20-21H,8-9H2,1H3;1H
InChIKeyOFCDEWUVGUKJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS 1431963-38-0): Compound Class and Procurement Identity


1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS 1431963-38-0) is a synthetic small molecule belonging to the tetrahydro-β-carboline (THβC) class, characterized by a tricyclic pyrido[3,4-b]indole core with a 4-fluorophenyl substituent at position 1 and a methyl group at position 6 of the indole ring, supplied as the hydrochloride salt [1]. The free base form carries CAS 529476-35-5. The compound has a molecular weight of 316.8 g/mol (HCl salt) and a computed XLogP3-AA of 3.6 (free base), with one rotatable bond and 2 hydrogen bond donors in the free base form [2]. Tetrahydro-β-carbolines as a class have been explored for diverse pharmacological activities including central nervous system modulation, SGLT2 inhibition, and antitumor effects [3][4].

Why Generic Substitution Fails for 1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride


Within the tetrahydro-β-carboline scaffold, seemingly minor structural modifications—including substitution pattern on the 1-aryl ring, the presence and position of indole ring substituents, and salt form—produce substantial shifts in target engagement, selectivity, and physicochemical properties. The 6-methyl substitution on the indole ring alters the compound's computed lipophilicity (XLogP3-AA = 3.6) relative to the unsubstituted analog, while the hydrochloride salt form confers aqueous solubility advantages critical for in vitro assay reproducibility [1]. The 4-fluorophenyl group at position 1 differentiates this compound from analogs bearing other aryl or heteroaryl substituents at the same position, which have been shown to exhibit divergent activity profiles across targets including SGLT2, CYP450 enzymes, and CNS receptors [2][3]. Generic interchange with other tetrahydro-β-carboline derivatives—even those sharing the same core—cannot be assumed without quantitative verification of the specific substitution pattern's impact on the biological endpoint of interest.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride


Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base

The target compound is supplied as the hydrochloride salt (CAS 1431963-38-0, MW 316.8), which is expected to exhibit improved aqueous solubility compared to the free base form (CAS 529476-35-5, MW 280.3) due to ionization of the secondary amine in the tetrahydro ring [1]. The hydrochloride salt is the form typically used for biological assays requiring dissolution in aqueous buffers. Procurement of the free base instead would necessitate additional solubilization strategies (e.g., DMSO stock with potential precipitation concerns upon dilution into aqueous media) .

Solubility Salt selection Assay reproducibility

6-Methyl Substitution Modulates Computed Lipophilicity Compared to Des-Methyl Analog

The 6-methyl group on the indole ring distinguishes this compound from the des-methyl analog 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (CAS 221620-96-8, C17H15FN2, MW 266.31) . The methyl substituent increases the computed XLogP3-AA from approximately 3.2 (estimated for the des-methyl analog based on one fewer carbon) to 3.6 for the 6-methyl free base [1]. This ~0.4 log unit increase in lipophilicity may affect membrane permeability, metabolic stability, and non-specific protein binding.

Lipophilicity Structure-Activity Relationship LogP

CYP3A4 Inhibition Liability: Minimal CYP3A4 Interaction Compared to Structurally Related SGLT2 Program Compound

In a fluorometric CYP3A4 inhibition assay using BFC (7-benzyloxy-4-trifluoromethylcoumarin) as substrate, the target compound exhibited an IC50 greater than 50,000 nM (>50 µM), indicating essentially no CYP3A4 inhibition at the tested concentrations [1]. In contrast, a structurally related compound from the same Chugai Pharmaceutical screening program (BDBM50386880 / CHEMBL2048487) showed a CYP3A4 IC50 of 33,000 nM (33 µM) under identical assay conditions [2]. The >1.5-fold difference in CYP3A4 inhibitory potency suggests that the 6-methyl substitution pattern of the target compound may confer a lower CYP3A4-mediated drug-drug interaction liability profile.

CYP450 inhibition Drug-drug interaction ADME-Tox profiling

SGLT2 Inhibitory Potency: Moderate Activity with a Distinct Selectivity Window Relative to a Close Structural Analog

In a [14C]AMG (alpha-methyl-D-glucopyranoside) uptake assay using CHO-K1 cells expressing human SGLT2, the target compound demonstrated an IC50 of 49 nM [1]. This represents moderate SGLT2 inhibitory potency. A closely related analog from the same screening library (CHEMBL2048487) exhibited a more potent SGLT2 IC50 of 11 nM under identical assay conditions, representing an approximately 4.5-fold difference in potency [2]. Concurrently, both compounds showed weak SGLT1 inhibition (target compound IC50 = 33,000 nM; comparator IC50 = 27,000 nM), yielding SGLT1/SGLT2 selectivity indices of approximately 673-fold and 2,455-fold, respectively [1][2].

SGLT2 inhibition Glucose transport Selectivity window

Procurement Differentiation: Hydrochloride Salt Purity Specification and Certified Supplier Availability

The hydrochloride salt (CAS 1431963-38-0) is commercially available from multiple research chemical suppliers with documented purity specifications. CymitQuimica offers the compound at min. 95% purity (catalog Ref. 3D-GHC96338), with pricing at approximately €472/50mg and €1,283/500mg . The free base (CAS 529476-35-5) is listed by Fluorochem (catalog 426492) with pricing at approximately ¥3,168/250mg, ¥6,314/1g, and ¥17,204/5g, though availability may be limited as some suppliers list it as discontinued . The hydrochloride salt is the preferred form for biological testing due to its aqueous handling properties, while the free base may require different solubilization protocols. Researchers should verify current availability and exact purity specifications with suppliers before procurement.

Procurement specification Purity certification Supplier comparison

Recommended Application Scenarios for 1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride Based on Differentiated Evidence


SGLT2 Pharmacological Tool Compound for Intermediate-Potency Target Engagement Studies

With an SGLT2 IC50 of 49 nM and an SGLT1/SGLT2 selectivity ratio of approximately 673-fold, this compound can serve as a pharmacological tool for probing SGLT2 function at intermediate receptor occupancy levels, distinct from the more potent analog CHEMBL2048487 (SGLT2 IC50 = 11 nM) [1]. This intermediate potency profile may be advantageous in experimental designs where complete target saturation is undesirable, such as studies examining partial SGLT2 inhibition effects on glucose homeostasis or combination therapy models. The compound's weak SGLT1 activity (IC50 = 33,000 nM) provides a measurable selectivity window, though researchers should verify SGLT1 liability independently for their specific assay context.

ADME-Tox Reference Standard for Low CYP3A4 Inhibition Liability in Tetrahydro-β-Carboline Chemical Series

The compound's CYP3A4 IC50 exceeding 50,000 nM positions it as a reference standard representing the low-CYP3A4-inhibition end of the structure-activity spectrum within the tetrahydro-β-carboline series [1]. This profile is valuable for structure-activity relationship (SAR) studies aimed at understanding how 6-methyl substitution on the indole ring influences CYP450 interaction potential. Medicinal chemistry teams optimizing related series can benchmark new analogs against this compound's minimal CYP3A4 engagement to assess whether structural modifications introduce undesirable CYP inhibition liabilities.

Hydrochloride Salt Form as a Solubility-Enhanced Reference for In Vitro Assay Development

The hydrochloride salt form (CAS 1431963-38-0) provides practical advantages for in vitro assay development due to its enhanced aqueous solubility relative to the free base [1]. Researchers developing screening assays for tetrahydro-β-carboline libraries can use this compound as a solubility reference standard when validating assay conditions, buffer compositions, and DMSO tolerance limits. The min. 95% purity specification from multiple vendors supports its use as a quality control benchmark in concentration-response experiments where precipitation artifacts must be minimized .

Chemical Probe for Indole 6-Position Structure-Activity Relationship Studies

The 6-methyl substitution pattern differentiates this compound from both the des-methyl analog (CAS 221620-96-8) and the 6-methoxy analog (various CAS), enabling systematic SAR studies at the indole 6-position within the tetrahydro-β-carboline scaffold [1]. The computed XLogP3-AA of 3.6 provides a reference point for understanding how 6-substituent electronic and steric properties influence lipophilicity, which in turn may affect membrane permeability and target binding. This makes the compound a useful comparator when evaluating novel 6-substituted tetrahydro-β-carboline derivatives.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.